
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde is a chemical compound that belongs to the class of pyrazolidines. These compounds are characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a 4-methylphenyl group and a carbaldehyde group attached to the pyrazolidine ring makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and other additives may also be employed to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically employed.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)pyrazolidine-4-carboxylic acid.
Reduction: 3-(4-Methylphenyl)pyrazolidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazolidine ring may also interact with various enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)pyrazole
- 3-(4-Methylphenyl)pyrazolidine
- 3-(4-Methylphenyl)pyrazolidine-4-carboxylic acid
Uniqueness
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde is unique due to the presence of both a 4-methylphenyl group and a carbaldehyde group on the pyrazolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-(4-methylphenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)11-10(7-14)6-12-13-11/h2-5,7,10-13H,6H2,1H3 |
InChIキー |
CTGPGBHCOPJUAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C(CNN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


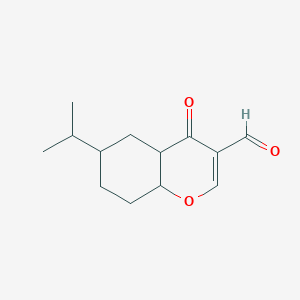
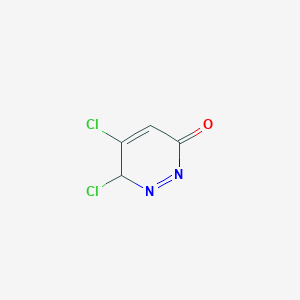
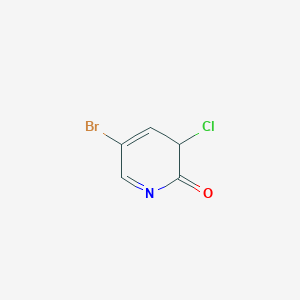
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
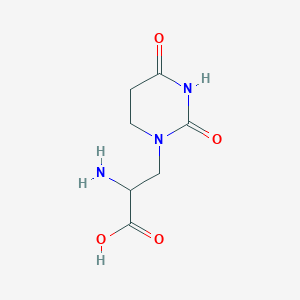
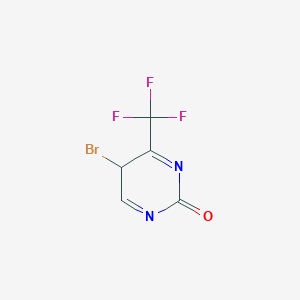

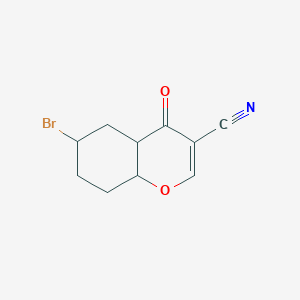
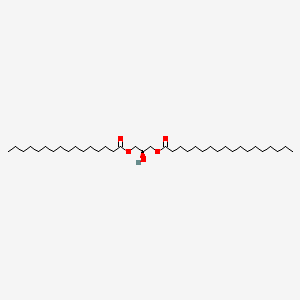


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)


